Bienvenue dans la boutique en ligne BenchChem!

D-3263

TRPM8 agonism Calcium flux Receptor pharmacology

D-3263 (CAS 947257-66-1) is a first-in-class, enteric-coated TRPM8 agonist with Phase 1 clinical validation (NCT00839631). It offers 50-fold higher potency (EC50 75 nM) than WS-3 and avoids off-target TRPV3/TRPA1 activation seen with menthol and icilin. This chiral benzimidazol-2-one free base is ideal for in vitro calcium flux assays, patch-clamp electrophysiology, and in vivo BPH/oncology models. Choose D-3263 for translational relevance that generic agonists cannot provide.

Molecular Formula C21H31N3O3
Molecular Weight 373.5 g/mol
CAS No. 947257-66-1
Cat. No. B612222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-3263
CAS947257-66-1
SynonymsD3263;  D 3263;  D-3263;  D-3263 HCl; 
Molecular FormulaC21H31N3O3
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C
InChIInChI=1S/C21H31N3O3/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3/t14-,16+,17-/m1/s1
InChIKeyZGTYTFYRCIRWBL-HYVNUMGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D-3263 Procurement Guide: TRPM8 Agonist for Targeted Oncology and Antibacterial Research (CAS 947257-66-1)


D-3263 is a small-molecule agonist of the transient receptor potential melastatin member 8 (TRPM8) ion channel, a transmembrane calcium channel protein predominantly expressed in prostate tissue and overexpressed in benign prostatic hyperplasia (BPH) and prostate cancer [1]. The compound induces calcium influx in TRPM8-expressing cells, leading to disruption of calcium and sodium homeostasis and subsequent apoptotic cell death [1]. D-3263 has advanced through Phase 1 clinical evaluation for advanced solid tumors and demonstrates quantifiable differentiation from alternative TRPM8 modulators across multiple evidence dimensions including receptor activation potency, in vivo tumor growth inhibition, synergistic combination effects, and off-target antibacterial activity [2].

D-3263 CAS 947257-66-1 Procurement: Why Free Base vs. HCl Salt and Alternative TRPM8 Agonists Are Not Interchangeable


Generic substitution of D-3263 with structurally related TRPM8 agonists or alternative salt forms without explicit quantitative justification introduces significant risk of experimental irreproducibility. D-3263 hydrochloride (CAS 1008763-54-9) demonstrates an EC50 of 75 nM for human TRPM8 activation [1], whereas other TRPM8 agonists such as WS-3 exhibit substantially weaker potency with an EC50 of 3.7 μM—a nearly 50-fold difference [2]. Furthermore, D-3263 free base and hydrochloride salt, while pharmacologically comparable in vitro, possess distinct physicochemical properties including aqueous solubility and formulation behavior that critically impact in vivo dosing and bioavailability [3]. Procurement of unverified analogs lacking the precise (1R,2S,5R) stereochemical configuration and 5-methoxy substitution pattern of D-3263 may yield compounds with uncharacterized selectivity profiles and absent target engagement, invalidating comparative analyses and requiring extensive revalidation [4].

D-3263 CAS 947257-66-1 Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


TRPM8 Receptor Activation Potency: D-3263 Hydrochloride EC50 vs. WS-3

D-3263 hydrochloride activates human TRPM8 channels with an EC50 of 75 nM as determined by calcium flux assay using Calcium-5 dye in TRPM8-expressing cells [1]. In contrast, the alternative TRPM8 agonist WS-3 requires an EC50 of 3.7 μM (3,700 nM) to achieve comparable activation [2]. This represents an approximate 49.3-fold potency advantage for D-3263 hydrochloride over WS-3 under comparable in vitro conditions.

TRPM8 agonism Calcium flux Receptor pharmacology

In Vivo Prostate Tumor Xenograft Growth Inhibition: D-3263 vs. Vehicle Control

In the LuCaP 35 human prostate cancer xenograft model, animals treated with D-3263 exhibited a mean tumor volume of 123.7 mm³ compared to 207.6 mm³ in the vehicle control arm (p=0.004) [1]. This represents a 40.4% reduction in tumor volume relative to untreated controls. The study utilized CHO/TRP-P8 expressing tumors and LuCaP 35 prostate cancer cell lines, confirming TRPM8-dependent antitumor activity in vivo [1].

Prostate cancer Xenograft model Tumor volume

Combination Therapy Additive Effect in BPH Model: D-3263 + Finasteride vs. Monotherapy

In a testosterone propionate-induced BPH rat model, the highest dose of D-3263 administered in combination with finasteride (a 5α-reductase inhibitor) produced lower prostate weights than either the highest dose of D-3263 alone or finasteride alone, demonstrating a statistically significant additive effect (p=0.004) [1]. D-3263 monotherapy at 50 or 100 mg/kg/day reduced prostate hyperplasia with evidence of dose response, while the combination regimen yielded superior weight reduction compared to finasteride monotherapy at 10 mg/kg/day [1][2].

Benign prostatic hyperplasia Combination therapy Prostate weight

Broad-Spectrum Antibacterial Activity: D-3263 MIC Against Gram-Positive Pathogens

D-3263 exhibits minimum inhibitory concentrations (MICs) of ≤50 µM against Staphylococcus aureus, Enterococcus faecalis, and E. faecium, including clinical methicillin-resistant S. aureus (MRSA) strains [1]. At 4× MIC, D-3263 demonstrates bactericidal effects against MRSA and E. faecalis. Subinhibitory concentrations effectively inhibit biofilm formation, while higher concentrations clear mature biofilms—an activity not reported for structurally related TRPM8 agonists such as menthol or icilin [1]. Proteomic analysis revealed differential expression of 29 proteins under 1/2 × MIC D-3263 treatment, influencing amino acid biosynthesis and carbohydrate metabolism pathways, with membrane phospholipid interactions confirmed as the primary antibacterial mechanism [1].

Antibacterial MRSA Biofilm

Clinical Development Advancement: Phase 1 Trial Completion vs. Preclinical-Only TRPM8 Agonists

D-3263 hydrochloride (enteric-coated formulation) completed a Phase 1 dose-escalation study in subjects with advanced solid tumors (NCT00839631), enrolling 23 patients with pharmacokinetic profiling conducted after single and repeat daily dosing [1]. This clinical advancement contrasts with the majority of TRPM8 agonists, including WS-3, menthol derivatives, and icilin analogs, which remain confined to preclinical characterization without human safety or PK data [2]. The study evaluated safety, maximum tolerated dose determination, and preliminary antitumor activity assessment, establishing a clinical pharmacokinetic profile not available for alternative TRPM8-targeting research compounds [1].

Phase 1 clinical trial Pharmacokinetics Safety

Mechanistic Complementarity: D-3263 DHT Reduction Without 5α-Reductase Inhibition

In testosterone propionate-induced BPH rat models, D-3263 reduced plasma dihydrotestosterone (DHT) concentrations despite lacking 5α-reductase inhibitory activity—a mechanism distinct from finasteride, which directly inhibits the enzyme that converts testosterone to DHT [1]. This mechanistic divergence suggests that D-3263 modulates androgen metabolism through an alternative pathway, potentially involving TRPM8-mediated calcium signaling effects on steroidogenic enzyme expression or activity. The observation that D-3263 and finasteride produce additive effects on prostate weight reduction (p=0.004) corroborates their non-overlapping mechanisms of action [1].

Androgen metabolism Dihydrotestosterone Prostate cancer

D-3263 CAS 947257-66-1: High-Impact Research and Industrial Application Scenarios


TRPM8-Dependent Prostate Cancer Xenograft Efficacy Studies

Procure D-3263 for in vivo prostate cancer xenograft studies requiring a TRPM8 agonist with validated antitumor activity. The LuCaP 35 model demonstrates 40.4% tumor volume reduction (123.7 mm³ vs. 207.6 mm³ control, p=0.004), establishing D-3263 as a reference compound for TRPM8-targeted oncology research [1]. Dosing at 50-100 mg/kg/day oral administration is supported by published preclinical protocols [2].

Combination Therapy Studies with 5α-Reductase Inhibitors for BPH

Utilize D-3263 in combination with finasteride for benign prostatic hyperplasia research. Preclinical data demonstrate additive prostate weight reduction when D-3263 (100 mg/kg/day) is co-administered with finasteride (10 mg/kg/day) compared to either agent alone (p=0.004), enabling investigation of mechanistically complementary TRPM8- and androgen-signaling modulation strategies [1][2].

Antibacterial and Antibiofilm Screening Against Gram-Positive Pathogens

Deploy D-3263 as a dual-purpose TRPM8 agonist and antibacterial agent for screening against MRSA, E. faecalis, and E. faecium. The compound exhibits MIC values ≤50 µM, bactericidal activity at 4× MIC, and biofilm inhibition/clearance capabilities, providing a unique tool compound for investigating TRPM8-mediated antimicrobial mechanisms [1].

TRPM8 Calcium Flux Assay Positive Control and Potency Benchmarking

Employ D-3263 hydrochloride as a positive control in TRPM8 calcium flux assays with a validated EC50 of 75 nM, enabling quantitative potency benchmarking of novel TRPM8 modulators. This 75 nM EC50 provides a reference point that is 49.3-fold more potent than WS-3 (EC50 3.7 μM), establishing a high-sensitivity positive control standard for TRPM8 screening campaigns [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-3263

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.